molecular formula C6H11NO4 B1248547 (S,S)-2,2'-iminodipropanoic acid

(S,S)-2,2'-iminodipropanoic acid

Cat. No.: B1248547
M. Wt: 161.16 g/mol
InChI Key: FIOHTMQGSFVHEZ-IMJSIDKUSA-N
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Description

(S,S)-2,2'-Iminodipropanoic acid (CAS RN: 101541-15-5) is a chiral, non-proteinogenic amino acid derivative with the molecular formula C₆H₁₁NO₄ and a molecular weight of 161.16 g/mol . It features two stereocenters in the (S,S) configuration, forming a secondary amine bridge between two propanoic acid chains. This compound is structurally characterized by:

  • Two carboxylic acid groups at the terminal positions.
  • A central imino group (-NH-) linking the two β-carbon atoms.
  • Stereochemical rigidity due to its (S,S) configuration, which influences its biological and chemical reactivity .

Properties

Molecular Formula

C6H11NO4

Molecular Weight

161.16 g/mol

IUPAC Name

(2S)-2-[[(1S)-1-carboxyethyl]amino]propanoic acid

InChI

InChI=1S/C6H11NO4/c1-3(5(8)9)7-4(2)6(10)11/h3-4,7H,1-2H3,(H,8,9)(H,10,11)/t3-,4-/m0/s1

InChI Key

FIOHTMQGSFVHEZ-IMJSIDKUSA-N

SMILES

CC(C(=O)O)NC(C)C(=O)O

Isomeric SMILES

C[C@@H](C(=O)O)N[C@@H](C)C(=O)O

Canonical SMILES

CC(C(=O)O)NC(C)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Stereochemical Analogues

Table 1: Key Structural and Physical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Stereochemistry Key Features
(S,S)-2,2'-Iminodipropanoic acid C₆H₁₁NO₄ 161.16 (S,S) Two carboxylic acids, imino linker
meso-2,2'-Iminobispropanoic acid C₆H₁₁NO₄ 161.16 meso (R,S) Internal plane of symmetry
(2S)-3-Amino-2-methylpropanoic acid C₄H₉NO₂ 103.12 (S) β-methyl group, single carboxylic acid
3,3'-Iminodipropanoic acid C₆H₁₁NO₄ 161.16 Variable Imino linker at γ-position
meso-2,2'-Iminobispropanoic Acid
  • Structural Differences: While sharing the same molecular formula as (S,S)-2,2'-iminodipropanoic acid, the meso form has an internal plane of symmetry due to its (R,S) configuration, making it achiral despite having stereocenters .
  • Functional Implications : The meso form exhibits distinct solubility and crystallization behavior. For example, it is found naturally in mollusks, whereas the (S,S) enantiomer is synthetic .
(2S)-3-Amino-2-methylpropanoic Acid (β-Aminoisobutyric Acid)
  • Structural Differences: Replaces one carboxylic acid group with a β-methyl group, reducing its acidity (pKa ~2.5 vs. ~4.5 for iminodipropanoic acid).
3,3'-Iminodipropanoic Acid
  • Positional Isomerism: The imino group bridges the γ-carbons instead of β-carbons, altering steric accessibility and reactivity.
  • Applications: Used in dendrimer synthesis (e.g., dendron 240) due to its extended branching capacity, a property less pronounced in 2,2'-iminodipropanoic acid .

Functional Derivatives

Table 2: Functional Derivatives and Their Properties
Compound Name Key Modifications Applications
(2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic acid Methoxycarbonyl and methyl groups on amine Peptide synthesis, protecting group strategies
(S)-3-Amino-3-(4-chlorophenyl)-2,2-difluoropropionic acid hydrochloride Aromatic and halogen substituents Pharmacological probes (e.g., enzyme inhibition)
(2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic Acid
  • Modifications : Introduces methoxycarbonyl and methyl groups on the amine, enhancing lipophilicity and altering hydrogen-bonding capacity.
  • Utility: Serves as a protected intermediate in peptide synthesis, contrasting with the free carboxylic acid groups of (S,S)-2,2'-iminodipropanoic acid .
(S)-3-Amino-3-(4-chlorophenyl)-2,2-difluoropropionic Acid Hydrochloride
  • Electronic Effects: The 4-chlorophenyl and difluoro groups introduce strong electron-withdrawing effects, increasing acidity (pKa ~1.5) and stability against enzymatic degradation compared to (S,S)-2,2'-iminodipropanoic acid .

Stereochemical Considerations

  • (S,S)- vs.
  • Diastereomers : The meso form (R,S) lacks optical activity and may exhibit different crystallization patterns or solubility profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(S,S)-2,2'-iminodipropanoic acid
Reactant of Route 2
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(S,S)-2,2'-iminodipropanoic acid

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